1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the conjugation of the PTP scaffold at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole . A molecular docking study was performed to rationalize the influence of a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole branch . It was observed that only the hA3 AR has the topological features to accommodate this new series in agreement with experimental data .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine]” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazolo Pyrimidines : This compound has been utilized in the synthesis of new pyrazolo pyrimidines, which are known for their biological activities in medicine. It's involved in the intermediate stages of synthesis and characterization of these derivatives (Xu Li-feng, 2011).
Creation of Novel Antimicrobial Compounds : In research focusing on the synthesis of novel antimicrobial compounds, 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine plays a critical role. It's a component in the synthesis of a series of derivatives that exhibit promising antimicrobial activities (M. Idrees, S. Kola, N. Siddiqui, 2019).
Chemical Reactions and Properties
Addition and Cycloaddition Reactions : This compound is involved in various chemical reactions including addition and cycloaddition processes. It reacts with primary aromatic amines, dimethyl amine, and benzyl amine, among others, showing versatility in chemical reactions (M. F. Aly, M. I. Younes, A. Atta, S. A. Metwally, 1997).
Study of Chemical and Biological Properties : Various studies utilize this compound to explore its chemical and biological properties, including investigating its reactivity and potential biological activity against cancer and microbes (A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, T. Ben Hadda, 2020).
Potential Applications in pH Measurement
- pH Measurement in Biological Media : There is potential use of derivatives of this compound in measuring pH in biological media through 19F NMR spectroscopy. This application is crucial in biological and chemical research for understanding the pH-dependent processes (Brian G. Jones, S. Branch, A. Thompson, M. Threadgill, 1996).
Mechanism of Action
Target of Action
It has been found to display affinity at the human a3 adenosine receptor .
Mode of Action
It is believed to interact with its target receptor, possibly through a combination of hydrophobic interactions and hydrogen bonding . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its affinity for the a3 adenosine receptor, it may influence adenosine signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .
Result of Action
Given its affinity for the a3 adenosine receptor, it may modulate cellular responses mediated by this receptor .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJINZOVBFSNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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